3-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
3-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21ClINO and a molecular weight of 381.69 . It is a versatile material used in scientific research, with potential applications in drug development, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The InChI code for 4- (4-iodobenzyloxy)piperidine hydrochloride, a similar compound, is 1S/C12H16INO.ClH/c13-11-3-1-10 (2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Cytotoxic and Anticancer Agents
- A study by Dimmock et al. (1998) revealed that piperidine derivatives, closely related to 3-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride, have significant cytotoxicity toward murine and human tumor cells. These piperidines represent a new class of cytotoxic agents, showing promising activity against colon cancers.
Antimicrobial Activity
- Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized using piperidine, demonstrated antimicrobial properties as explored by Kumar et al. (2016). This study highlights the potential of piperidine derivatives in developing antimicrobial agents.
Anti-Acetylcholinesterase Activity
- Research conducted by Sugimoto et al. (1990) found that certain piperidine derivatives exhibit potent anti-acetylcholinesterase (anti-AChE) activity. One specific compound was identified as a highly effective inhibitor, showing potential as an antidementia agent.
Role in Molecular and Crystal Structures
- The study of molecular and crystal structures of piperidine compounds, including those similar to this compound, was conducted by Szafran et al. (2007). Their findings are crucial for understanding the chemical and physical properties of these compounds.
Synthesis of Novel Compounds
- Bi (2015) synthesized a novel non-peptide CCR5 antagonist using a compound structurally related to this compound. This work, detailed in Bi's study, contributes to the development of new therapeutic agents.
Potential in Drug Development
- Gul et al. (2003) investigated the toxicity of certain piperidine derivatives, akin to this compound, in the brine shrimp bioassay. Their study, found in Gul et al.'s research, suggests these compounds' potential in drug development.
Safety and Hazards
Properties
IUPAC Name |
3-[2-[(4-iodophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO.ClH/c15-14-5-3-13(4-6-14)11-17-9-7-12-2-1-8-16-10-12;/h3-6,12,16H,1-2,7-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPGUGYSFMQIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=CC=C(C=C2)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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